molecular formula C5H10N2O2 B164598 (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one CAS No. 130931-65-6

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one

Cat. No.: B164598
CAS No.: 130931-65-6
M. Wt: 130.15 g/mol
InChI Key: SKYSFPFYQBZGDC-QWWZWVQMSA-N
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Description

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidinone ring, which is a five-membered lactam, and possesses both amino and hydroxy functional groups. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific three-dimensional arrangement of the atoms around the chiral centers.

Scientific Research Applications

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the asymmetric 1,3-dipolar cycloaddition reaction. This method utilizes a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, such as N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. The reaction proceeds without the need for chromatography and involves subsequent reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis techniques. These methods often rely on the same principles as laboratory-scale synthesis but are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LAH) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the amino group can produce various N-substituted derivatives.

Mechanism of Action

The mechanism of action of (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. For example, it may inhibit purine nucleoside phosphorylase, thereby affecting nucleotide metabolism . The pathways involved in its action include binding to active sites and altering enzyme activity through competitive or non-competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one is unique due to its specific combination of functional groups and chiral centers. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYSFPFYQBZGDC-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C(=O)[C@@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437953
Record name (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130931-65-6
Record name (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of developing a "short synthesis" for (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one (L-687,414)?

A1: Developing a short synthesis for a compound like this compound (L-687,414) is crucial for several reasons. Primarily, a shorter synthesis route often translates to a more efficient and cost-effective production process []. This is particularly important for potential pharmaceuticals, where large-scale production might be necessary. Additionally, shorter syntheses often result in reduced waste generation, making the process more environmentally friendly. Finally, a simplified synthetic route can make the compound more accessible for further research and development, potentially leading to a deeper understanding of its biological activity and therapeutic potential.

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